molecular formula C11H15N3O4 B14863574 Diethyl 2-(aminomethyl)pyrimidine-4,5-dicarboxylate CAS No. 944898-32-2

Diethyl 2-(aminomethyl)pyrimidine-4,5-dicarboxylate

Cat. No.: B14863574
CAS No.: 944898-32-2
M. Wt: 253.25 g/mol
InChI Key: KTXVDBQPNMNPQE-UHFFFAOYSA-N
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Description

[4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine is a chemical compound with the molecular formula C11H15N3O4 and a molecular weight of 253.25 g/mol . This compound is known for its unique structure, which includes a pyrimidine ring substituted with ethoxycarbonyl groups and an aminomethyl group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine typically involves the reaction of pyrimidine derivatives with ethyl chloroformate and subsequent aminomethylation. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs, making it feasible for commercial applications .

Chemical Reactions Analysis

Types of Reactions

[4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe in enzyme studies.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of [4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4,5-Bis(ethoxycarbonyl)pyrimidin-2-yl]methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

944898-32-2

Molecular Formula

C11H15N3O4

Molecular Weight

253.25 g/mol

IUPAC Name

diethyl 2-(aminomethyl)pyrimidine-4,5-dicarboxylate

InChI

InChI=1S/C11H15N3O4/c1-3-17-10(15)7-6-13-8(5-12)14-9(7)11(16)18-4-2/h6H,3-5,12H2,1-2H3

InChI Key

KTXVDBQPNMNPQE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(=O)OCC)CN

Origin of Product

United States

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